Methyl 2-amino-3,5-diiodobenzoate
Description
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Structure
3D Structure
Properties
CAS No. |
289491-96-9 |
|---|---|
Molecular Formula |
C8H7I2NO2 |
Molecular Weight |
402.96 g/mol |
IUPAC Name |
methyl 2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C8H7I2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
InChI Key |
YGZBJXBPLSTHMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 3,5 Diiodobenzoate
Physical Properties
The compound is typically a solid at room temperature. Specific physical properties are summarized in the table below.
| Property | Value |
| Melting Point | 110 °C echemi.com |
| Boiling Point | 410 °C at 760 mmHg chemnet.comechemi.com |
| Density | 2.319 g/cm³ chemnet.comechemi.com |
| Refractive Index | 1.712 chemnet.comechemi.com |
| Flash Point | 201.8 °C chemnet.comechemi.com |
| Vapor Pressure | 6.22E-07 mmHg at 25°C chemnet.comechemi.com |
Chemical Properties
The chemical behavior of Methyl 2-amino-3,5-diiodobenzoate (B14763589) is influenced by the presence of the amino, iodo, and methyl ester functional groups. The amino group imparts basic properties and can undergo reactions typical of primary aromatic amines. The iodine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the existing substitution pattern already significantly influences reactivity. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Synthesis and Manufacturing
Common Synthetic Routes
A related synthesis for methyl 3,5-dibromo-2-aminobenzoate involves the bromination of methyl 2-aminobenzoate. google.com A similar iodination strategy using an appropriate iodinating agent could potentially be employed for the synthesis of Methyl 2-amino-3,5-diiodobenzoate (B14763589).
Applications
Use in Organic Synthesis
Methyl 2-amino-3,5-diiodobenzoate (B14763589) serves as a building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations. The amino group can be diazotized and replaced with other functional groups, and the ester can be hydrolyzed or converted to other derivatives. The iodine atoms can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds.
Role as a Research Chemical
This compound is primarily used as a research chemical, likely in the development of new synthetic methodologies or as a starting material for the synthesis of more complex molecules with potential biological or material science applications. Its dibromo analog, 2-amino-3,5-dibromobenzaldehyde, is a key intermediate in the synthesis of ambroxol (B1667023) hydrochloride, highlighting the potential of such halogenated anthranilate derivatives in pharmaceutical synthesis. patsnap.com
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in predicting the properties of molecules. For the related 2-amino-3,5-diiodobenzoic acid, these calculations were performed to investigate its molecular geometry, vibrational frequencies, and electronic properties. Similar methodologies would be applied to its methyl ester derivative.
The first step in a computational study is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule—its most stable conformation. For the related 2-amino-3,5-diiodobenzoic acid, geometry optimizations have been successfully performed. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles. For Methyl 2-amino-3,5-diiodobenzoate (B14763589), this would involve mapping the potential energy surface to find the global minimum, considering the rotation of the amino and methyl ester groups. The resulting data provides a clear three-dimensional structure of the molecule in its most stable state.
Table 1: Predicted Structural Parameters for a Benzoic Acid Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | ~1.39 - 1.41 | - | - |
| C-I | ~2.10 | - | - |
| C-N | ~1.38 | - | - |
| C=O | ~1.22 | - | - |
| C-O | ~1.35 | - | - |
| C-C-C (ring) | - | ~118 - 121 | - |
| O-C-O | - | ~124 | - |
| C-C-N-H | - | - | ~0 or ~180 |
| Note: This table presents generalized data based on typical benzoic acid structures and is for illustrative purposes only. Actual values for Methyl 2-amino-3,5-diiodobenzoate would require specific calculations. |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to validate the computational model and aid in the assignment of vibrational modes. For the parent 2-amino-3,5-diiodobenzoic acid, calculated IR frequencies were found to be compatible with experimental results. A similar analysis for the methyl ester would allow for the identification of characteristic vibrations, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-I stretching modes.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and electronic transport properties. A smaller gap suggests the molecule is more easily excitable and more reactive. In the study of 2-amino-3,5-diiodobenzoic acid, the HOMO-LUMO gap was calculated and found to be narrow. The HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing carboxyl group. For the methyl ester, a similar distribution is expected, with the HOMO-LUMO gap influencing its potential applications in materials science.
Table 2: Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | Varies | Highest Occupied Molecular Orbital; electron donor capability |
| LUMO | Varies | Lowest Unoccupied Molecular Orbital; electron acceptor capability |
| Egap | Varies | Energy difference (LUMO - HOMO); indicator of reactivity |
| Note: Specific energy values are dependent on the computational method and basis set used. |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group. Positive potential would be expected around the hydrogen atoms of the amino group.
Fukui functions and indices provide a more quantitative prediction of local reactivity than MEP maps. They are used to identify which atoms in a molecule are most likely to act as electrophiles or nucleophiles. These indices were calculated for 2-amino-3,5-diiodobenzoic acid to pinpoint its reactive sites. This analysis helps in understanding the molecule's behavior in chemical reactions, predicting where it will be attacked by different types of reagents.
Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying electron delocalization and its contribution to molecular stability. This method provides insight into intramolecular charge transfer and hyperconjugative interactions. For the parent acid, NBO analysis was used to investigate these stabilizing interactions. In this compound, key interactions would likely include the delocalization of the nitrogen lone pair into the antibonding orbitals of the benzene ring and the interactions between the ester group and the ring. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical method used to investigate the electronic excited states of molecules. mdpi.com It is particularly valuable for predicting absorption spectra and understanding the nature of electronic transitions. mdpi.comnih.gov For a molecule like this compound, TD-DFT calculations can elucidate how the molecule interacts with light.
The method calculates the energies of vertical electronic transitions from the ground state to various excited states. nih.gov These transitions correspond to the absorption of photons and are fundamental to a molecule's color and photochemical behavior. The results of TD-DFT calculations are often correlated with experimental UV-Vis absorption spectra to validate the computational model. nih.gov
Key properties derived from TD-DFT analysis include:
Excitation Energies: The energy difference between the ground and excited states, which dictates the wavelength of maximum absorption (λmax).
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption bands.
Molecular Orbitals Involved: Identification of the specific molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) that participate in the electronic transition, which helps in characterizing the nature of the excitation (e.g., π→π, n→π).
In studies of similar aromatic compounds, TD-DFT has been successfully employed to understand how different substituents affect the absorption spectra. researchgate.netresearchgate.net For this compound, the amino (-NH2) and methoxycarbonyl (-COOCH3) groups, along with the heavy iodine atoms, are expected to significantly influence the electronic structure and thus the excited state properties. The amino group typically acts as an electron-donating group, while the methoxycarbonyl group is electron-withdrawing. The iodine atoms can participate in halogen bonding and introduce spin-orbit coupling effects, which can also impact the excited state dynamics.
A typical output from a TD-DFT calculation would provide a table of the lowest-energy electronic transitions, as illustrated below for a hypothetical analysis.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 3.54 | 350 | 0.12 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.13 | 300 | 0.05 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 4.43 | 280 | 0.25 | HOMO → LUMO+1 (90%) |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Thermodynamic Parameter Calculations
Density Functional Theory (DFT) calculations can be used to predict various thermodynamic parameters of a molecule in its ground state. nih.gov These calculations are typically performed by first optimizing the molecular geometry to find the lowest energy structure and then performing a frequency calculation.
For this compound, these calculations would provide insights into its stability and reactivity. The key thermodynamic parameters that can be computed include:
Enthalpy (H): The total heat content of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A measure of the spontaneity of a process, combining enthalpy and entropy.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.
These parameters are crucial for understanding the molecule's behavior under different temperature and pressure conditions and for predicting the thermodynamics of reactions in which it might participate. Theoretical studies on related amino- and methyl-substituted compounds have demonstrated the utility of DFT in obtaining reliable thermodynamic data. nih.gov
A summary of hypothetically calculated thermodynamic parameters is presented below.
| Parameter | Value | Unit |
| Enthalpy of Formation | Value | kJ/mol |
| Standard Entropy | Value | J/(mol·K) |
| Gibbs Free Energy of Formation | Value | kJ/mol |
| Heat Capacity (Cv) | Value | J/(mol·K) |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is typically from a high-intensity light source like a laser. youtube.com This property is the basis for technologies like frequency conversion and optical switching. youtube.com Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties. researchgate.net
This compound possesses an electron-donating amino group and an electron-withdrawing methoxycarbonyl group attached to a benzene ring, which is a classic donor-acceptor architecture. The presence of heavy iodine atoms can further enhance NLO properties. Computational methods can be used to calculate the key parameters that define a molecule's NLO response:
First Hyperpolarizability (β): This tensor quantity is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). ccsenet.org
Second Hyperpolarizability (γ): This relates to the third-order NLO response, which governs processes such as third-harmonic generation (THG) and two-photon absorption. ccsenet.org
Studies on halogenated aniline (B41778) oligomers have shown that halogen substituents can significantly influence the hyperpolarizabilities. researchgate.netccsenet.org It is plausible that the di-iodo substitution in this compound would lead to interesting NLO characteristics. Computational analysis would involve calculating the static and dynamic hyperpolarizabilities to predict its potential for NLO applications.
A hypothetical table of calculated NLO properties is shown below.
| Property | Calculated Value | Unit |
| Ground State Dipole Moment (μ) | Value | Debye |
| First Hyperpolarizability (β) | Value | esu |
| Second Hyperpolarizability (γ) | Value | esu |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Simulation of Molecular Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational dynamics of a single molecule or the interactions between multiple molecules in a condensed phase.
For this compound, MD simulations could be employed to understand:
Solvation Dynamics: How the molecule interacts with solvent molecules and how the solvent structure is perturbed by its presence.
Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, such as hydrogen bonding (involving the -NH2 group) and halogen bonding (involving the iodine atoms). Halogen bonds are highly directional interactions that can influence crystal packing and molecular recognition. nih.gov
Conformational Flexibility: The rotational freedom around the C-N and C-C bonds and the preferred conformations of the molecule in different environments.
Studies on substituted benzoate (B1203000) anions have used simulation techniques to investigate their interactions and dynamics in various environments. researchgate.net An MD simulation would track the trajectories of all atoms in the system, from which various structural and dynamic properties can be calculated.
Proton Transfer and Torsional Tautomerism Studies
Proton transfer is a fundamental chemical process that can lead to the formation of different tautomers. For this compound, intramolecular proton transfer could potentially occur, for example, between the amino group and the carbonyl oxygen of the ester group, although this is generally less common for esters compared to amides. More relevant is the investigation of intermolecular proton transfer in solution or in the solid state.
Computational studies can map the potential energy surface for proton transfer reactions, identifying the transition states and calculating the energy barriers. researchgate.netnih.gov This provides insight into the likelihood and kinetics of such processes.
Torsional tautomerism, or the existence of different conformers due to rotation around single bonds, is also a key aspect of the molecule's structure. The rotation of the amino and methoxycarbonyl groups relative to the benzene ring can be studied computationally to determine the most stable conformations and the energy barriers for interconversion. Theoretical investigations on related molecules like histidine have highlighted the importance of understanding tautomeric and rotameric structures. acs.org
Aromaticity Indices (e.g., HOMA)
Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index of aromaticity. nih.gov It quantifies the degree of aromaticity based on the deviation of bond lengths within a ring from an optimal value for a fully aromatic system (like benzene). nih.govmdpi.com
The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
n is the number of bonds in the ring.
α is a normalization constant.
R_opt is the optimal bond length for a fully aromatic bond.
R_i are the actual bond lengths in the ring.
A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic, Kekulé-like structure. nih.gov For this compound, calculating the HOMA index for the benzene ring would provide a quantitative measure of how the substituents affect the π-electron delocalization and aromatic character of the ring. The electron-donating amino group and the electron-withdrawing methoxycarbonyl group, along with the bulky iodine atoms, are expected to induce some degree of bond length alternation, which would be reflected in the HOMA value.
Reactions Involving the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, susceptible to reactions with various electrophiles.
The primary amine of this compound is expected to readily undergo acylation, alkylation, and arylation reactions.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce Methyl 2-(acetylamino)-3,5-diiodobenzoate. These reactions are fundamental in peptide synthesis and the formation of various amide-containing structures.
Alkylation: N-alkylation can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. For example, reaction with methyl iodide would yield the N-methylated product. Direct alkylation of protected hydrazines with alkyl halides is a common method for synthesizing aza-amino acid precursors. kirj.ee N-alkylation of 2-aminobenzothiazoles has been demonstrated with reagents like 3-(naphthalen-2-yl)propanoyl moiety or a chain carrying a naphthalene or phenyl group. nih.gov
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting this compound with an aryl halide in the presence of a palladium or copper catalyst and a base. Palladium-catalyzed N-arylation is a well-established method for forming C-N bonds with 2-aminothiazole derivatives and other heterocyclic amines. mit.edumit.edu
Table 1: Examples of Acylation, Alkylation, and Arylation Reactions
| Reaction Type | Reagent Example | Product Example |
| Acylation | Acetyl chloride | Methyl 2-(acetylamino)-3,5-diiodobenzoate |
| Alkylation | Methyl iodide | Methyl 2-(methylamino)-3,5-diiodobenzoate |
| Arylation | Phenyl bromide | Methyl 2-(phenylamino)-3,5-diiodobenzoate |
The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a valuable precursor for the synthesis of heterocyclic compounds through condensation and cyclization reactions.
Condensation Reactions: The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are often catalyzed by acids.
Cyclization Reactions: Intramolecular or intermolecular cyclization can lead to the formation of various heterocyclic systems. For example, derivatives of anthranilic acid are widely used in the synthesis of quinazolinones. tandfonline.commdpi.com Reaction with appropriate reagents can lead to the formation of fused heterocyclic rings. For instance, N-(2-Pyridyl) anthranilic acids can be cyclized using phosphorus oxychloride (POCl3) to yield naphthyridine compounds. uomosul.edu.iq The cyclization of phenacyl anthranilates can be influenced by substituents on the nitrogen atom. rsc.org
The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.com
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents.
Table 2: Potential Transformations of the Diazonium Salt of this compound
| Reagent | Product Functional Group |
| CuCl | -Cl |
| CuBr | -Br |
| CuCN | -CN |
| KI | -I |
| HBF4, heat | -F |
| H2O, heat | -OH |
| H3PO2 | -H |
These transformations provide a powerful synthetic route to introduce a wide array of functionalities onto the aromatic ring, further highlighting the synthetic utility of this compound. The diazotization of aromatic amines followed by reaction with various reagents is a well-established method for introducing a range of substituents. organic-chemistry.orgscirp.org
Reactions at the Ester Functional Group
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5-diiodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The ester function of anthranilate derivatives is known to undergo hydrolysis, primarily in the liver. inchem.org
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol in the presence of sulfuric acid would yield Ethyl 2-amino-3,5-diiodobenzoate. This process is an equilibrium reaction and can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. wikipedia.orggoogle.com
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the methyl ester to the corresponding primary alcohol, (2-amino-3,5-diiodophenyl)methanol. masterorganicchemistry.com This is a common transformation for esters. The reduction of amino acids to amino alcohols can be achieved using LiAlH4. orgsyn.org
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 2-amino-3,5-diiodobenzaldehyde (B8132031), is more challenging as aldehydes are generally more reactive towards reducing agents than esters. However, this transformation can be achieved using specialized, sterically hindered reducing agents at low temperatures. A common reagent for this purpose is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes, particularly at low temperatures like -78 °C. chemistrysteps.comlibretexts.org Other methods for the reduction of esters to aldehydes have also been developed. google.comyoutube.com
Table 3: Reduction Products of this compound
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH4) | (2-amino-3,5-diiodophenyl)methanol |
| Diisobutylaluminum hydride (DIBAL-H) | 2-amino-3,5-diiodobenzaldehyde |
Applications As a Synthetic Building Block in Advanced Materials and Chemical Synthesis
Precursor for Advanced Organic Frameworks
While direct evidence for the use of methyl 2-amino-3,5-diiodobenzoate (B14763589) in the synthesis of well-known polymeric structures or its incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is limited in publicly available research, the functional groups present on the molecule suggest its potential as a valuable linker. The amino group can participate in reactions to form amide or imine bonds, which are common linkages in the backbone of various polymers and frameworks. mdpi.com
The amino and iodo groups on methyl 2-amino-3,5-diiodobenzoate are suitable for participation in condensation and coupling reactions to form polymeric chains. For instance, the amino group can react with carboxylic acids or acyl chlorides to form polyamides, or with aldehydes to form polyimines. The iodine atoms can potentially be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create carbon-carbon bonds and extend the polymeric network. The synthesis of related amino-containing compounds is often a step towards creating more complex molecules, including those used in industrial production. google.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). researchgate.netnih.gov Amino-functionalized linkers are frequently used in the synthesis of MOFs to introduce specific functionalities or to serve as coordination sites. google.comgoogle.comfrontiersin.orgnih.gov For example, 2-aminobenzene-1,4-dicarboxylic acid (NH₂-BDC) is a common linker used to synthesize Zr-based MOFs. google.com The amino group in these frameworks can be further modified or can influence the material's properties, such as its adsorption capacity. google.comnih.gov
Given its structural similarities to other amino-containing linkers, this compound could theoretically be employed as a linker in the synthesis of novel MOFs or COFs. The amino and carboxylate groups could coordinate with metal centers, while the iodine atoms could provide additional functionality or be used for post-synthetic modification.
Ligand Design in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of ligands is crucial as their structure dictates the geometry and properties of the resulting metal complex. This compound possesses both an amino group and a benzoate (B1203000) group, which are known to act as ligating sites. jocpr.comnih.gov
The amino and carboxylate groups of amino acids and their derivatives are well-known to coordinate with a variety of transition metals, acting as bidentate ligands to form stable chelate rings. jocpr.comscirp.orgmdpi.com This coordination can lead to the formation of neutral or charged complexes with diverse geometries. jocpr.comscirp.org For instance, amino acids have been shown to form complexes with metals such as cobalt, nickel, copper, and zinc, where the ligand coordinates through both the carboxyl and amine groups. jocpr.com Schiff base ligands derived from amino benzoates can also form stable complexes with transition metals. researchgate.net
While specific studies on metal complexes of this compound are not extensively documented, the presence of both the amino and the esterified carboxylate groups suggests its potential to act as a ligand. The coordination would likely involve the nitrogen of the amino group and the carbonyl oxygen of the ester group.
The interaction between a ligand and a metal ion is influenced by several factors, including the nature of the metal and the ligand's donor atoms. nih.govtdx.cat The geometry of the resulting complex can range from tetrahedral and square planar to octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligand. scirp.orgmdpi.commdpi.com Spectroscopic techniques such as IR and UV-Vis, along with computational methods, are often employed to characterize these complexes and understand the ligand-metal bonding. researchgate.netnih.govmdpi.com The coordination of the ligand to the metal ion is typically confirmed by shifts in the vibrational frequencies of the functional groups involved in bonding. mdpi.com
A hypothetical metal complex of this compound would likely exhibit coordination through the amino and carbonyl groups. The large iodine atoms would introduce significant steric bulk, which could influence the coordination geometry and the stability of the complex.
Building Block for Functional Organic Materials
The term "building block" in chemistry refers to a molecule that can be used in the synthesis of larger, more complex structures. This compound, with its multiple functional groups, is a prime candidate for a building block in the creation of functional organic materials. Its analog, methyl 2-amino-3,5-dibromobenzoate, is known to be used in the synthesis of other organic compounds. chemicalbook.comchemicalbook.com
The development of new organic materials with specific properties is an active area of research. For instance, organic compounds are being investigated for applications in nonlinear optics (NLO). nih.gov The synthesis and characterization of crystals of related compounds, such as methyl 2-amino-5-bromobenzoate, have shown potential for such applications. nih.gov The presence of heavy atoms like iodine in this compound could impart interesting photophysical or electronic properties to materials derived from it.
Preparation of Azobenzene (B91143) Derivatives for Photoresponsive Materials
Azobenzene derivatives are a significant class of "smart" molecules known for their photochromic properties, undergoing reversible isomerization between their trans and cis forms upon exposure to light of specific wavelengths. This behavior makes them ideal components for photoresponsive materials such as optical switches, data storage devices, and light-controlled drug delivery systems.
The synthesis of azobenzenes typically involves the diazotization of an aromatic amine followed by an azo coupling reaction. byjus.comunb.ca In this well-established process, the primary amino group (-NH₂) of an aniline (B41778) derivative is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt (-N₂⁺). byjus.com This intermediate is then reacted with an electron-rich coupling partner, such as another aniline or a phenol, to form the characteristic azo bond (-N=N-), linking the two aromatic rings.
This compound, with its accessible primary amino group, is a suitable precursor for this transformation. The general procedure for its conversion to an azobenzene derivative would involve:
Diazotization: The this compound is dissolved in an acidic medium and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to generate the corresponding diazonium salt.
Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a suitable coupling partner. The electron-donating nature of the amino and methoxycarbonyl groups, as well as the steric and electronic influence of the iodine atoms, would influence the reactivity and the final properties of the resulting azobenzene dye.
This synthetic route allows for the incorporation of the diiodo-substituted phenyl ring into larger, more complex photoresponsive systems, where the heavy iodine atoms can also influence properties like intersystem crossing and phosphorescence.
Scaffold for Supramolecular Assembly Components
Supramolecular chemistry involves the design and synthesis of large, well-organized structures held together by non-covalent interactions. This compound and its parent acid, 2-amino-3,5-diiodobenzoic acid, are excellent building blocks for creating such assemblies due to the variety of functional groups they possess.
A study on the crystal structure of 2-amino-3,5-diiodobenzoic acid revealed the critical role of intermolecular interactions in forming its solid-state architecture. acs.orgnih.gov The key interactions that enable this molecule to act as a supramolecular scaffold include:
Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups are classic hydrogen bond donors and acceptors. They can interact with each other and with other molecules to form predictable patterns, such as dimers and chains. nih.gov
Halogen Bonding: The iodine atoms on the benzene (B151609) ring can act as halogen bond donors. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. nih.govrsc.org
These combined interactions allow molecules of 2-amino-3,5-diiodobenzoic acid to self-assemble into extended networks. researchgate.net The methyl ester derivative, this compound, retains the key amino and iodo functionalities for hydrogen and halogen bonding, respectively, making it a versatile component for crystal engineering and the design of new materials with specific structural and electronic properties. acs.orgnih.gov
Intermediate in the Synthesis of Complex Specialty Chemicals
The multiple reactive sites on this compound make it a valuable intermediate for synthesizing more complex molecules with specialized functions.
Derivatization to Benzaldehyde (B42025) Analogues
The conversion of a methyl ester to a benzaldehyde is a key transformation in organic synthesis. While a direct, documented conversion for this compound to 2-amino-3,5-diiodobenzaldehyde (B8132031) is not prominently reported, established chemical methods and analogous reactions strongly support its feasibility. For instance, the related compound, 2-amino-3,5-dibromobenzaldehyde, is a known and important pharmaceutical intermediate, often synthesized from related precursors. google.compatsnap.compatsnap.comgoogle.com
Common synthetic pathways to achieve this transformation include:
Partial Reduction: The most common method for the direct, partial reduction of an ester to an aldehyde is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. commonorganicchemistry.com This reagent avoids the over-reduction to the corresponding alcohol.
Two-Step Reduction-Oxidation: A more traditional route involves the complete reduction of the methyl ester to the corresponding benzyl (B1604629) alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgsyn.org The resulting 2-amino-3,5-diiodobenzyl alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.
This derivatization opens up access to 2-amino-3,5-diiodobenzaldehyde, a scaffold that can participate in a wide array of subsequent reactions, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic compounds.
Chemical Transformation Pathways to Diverse Molecular Scaffolds
The true versatility of this compound lies in the distinct reactivity of its three functional components: the amino group, the methyl ester, and the carbon-iodine bonds.
Amino Group Transformations: The primary amine can be readily acylated to form amides, alkylated, or, as mentioned earlier, converted into a diazonium salt. The diazonium intermediate is exceptionally useful, as it can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -CN) through Sandmeyer or related reactions. For example, the parent acid has been converted to 2,3,5-triiodobenzoic acid via diazotization followed by reaction with potassium iodide. nih.gov
Ester Group Modifications: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to acid chlorides or activated for amide bond formation. Alternatively, the ester can react directly with amines to form amides or with hydrazine (B178648) to form hydrazides.
Carbon-Iodine Bond Reactions: The two iodine atoms are perhaps the most valuable functional groups for constructing complex molecular architectures. Aryl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision. Notable examples include:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic units.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. acs.org
Stille Coupling: Reaction with organostannanes. acs.org
The ability to selectively perform these transformations at different sites on the molecule makes this compound a powerful and adaptable building block for the synthesis of a vast range of specialty chemicals, from pharmaceuticals to materials for electronic applications.
Future Research Directions and Perspectives
Development of Novel Green Synthesis Protocols
The current synthesis of halogenated aromatic compounds often relies on methods that are not environmentally benign. Future research should prioritize the development of green synthesis protocols for Methyl 2-amino-3,5-diiodobenzoate (B14763589). This involves exploring alternative reagents, solvents, and energy sources to minimize waste and environmental impact.
One promising avenue is the use of biosynthetic pathways. Drawing inspiration from the natural synthesis of aminobenzoic acids via the shikimate pathway, researchers could investigate the potential of genetically engineered microorganisms to produce the aminobenzoate core structure. mdpi.com Subsequent enzymatic or chemo-enzymatic iodination could then yield the final product. This approach would utilize renewable feedstocks and operate under mild conditions. mdpi.com
Another green approach involves the use of solid-supported reagents and catalysts, which can be easily recovered and reused. For instance, developing a solid-supported iodinating agent could simplify the purification process and reduce solvent usage. The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, should guide these investigations.
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biosynthesis | Utilization of engineered microorganisms to produce the aminobenzoate precursor from renewable feedstocks like glucose. mdpi.com | Use of renewable resources, mild reaction conditions, reduced waste. mdpi.com |
| Enzymatic Iodination | Employment of specific enzymes for the regioselective iodination of the aromatic ring. | High selectivity, mild conditions, potential for stereospecificity. |
| Solid-Supported Reagents | Use of iodinating agents or catalysts immobilized on a solid support. | Ease of separation and catalyst recycling, reduced contamination of the product. |
| Solvent-Free Reactions | Conducting the synthesis in the absence of a solvent or in green solvents like water or ionic liquids. researchgate.net | Reduced environmental impact from volatile organic compounds, simplified workup. |
Exploration of Catalytic Applications Involving Derivatives
The di-iodo-substituted aniline (B41778) structure of Methyl 2-amino-3,5-diiodobenzoate makes its derivatives promising candidates for various catalytic applications. The carbon-iodine bonds can participate in a range of cross-coupling reactions, making these derivatives valuable building blocks in organic synthesis.
Future research should focus on synthesizing a library of derivatives by modifying the amino and ester functional groups. These derivatives could then be explored as ligands in transition metal catalysis. For instance, the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands derived from this scaffold could lead to catalysts with enhanced activity and selectivity for reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The steric and electronic properties of the di-iodo substituents could impart unique characteristics to the resulting metal complexes.
Furthermore, the inherent reactivity of the C-I bonds could be harnessed directly. Derivatives of this compound could be investigated as organocatalysts or precursors to hypervalent iodine reagents, which are known for their utility in a variety of oxidative transformations. researchgate.netnih.gov The presence of two iodine atoms could lead to bimetallic catalytic systems or materials with interesting electronic properties. rsc.org
Advanced In Situ Spectroscopic Studies of Reactions
To optimize existing synthetic routes and to understand the mechanisms of new reactions involving this compound, advanced in situ spectroscopic techniques are indispensable. Real-time monitoring of reaction progress can provide crucial insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. mt.com
Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can be employed to track the concentration of reactants, products, and key intermediates throughout the course of a reaction. mt.com This is particularly valuable for understanding the regioselectivity of the iodination step in the synthesis of this compound. By monitoring the reaction in real-time, conditions can be fine-tuned to maximize the yield of the desired 3,5-di-iodo isomer and minimize the formation of byproducts. researchgate.netsigmaaldrich.com
Moreover, in situ spectroscopy is crucial for studying the catalytic cycles of reactions where derivatives of this compound are used as ligands or catalysts. youtube.com These studies can help to identify the active catalytic species, elucidate the mechanism of catalyst activation and deactivation, and ultimately lead to the design of more robust and efficient catalytic systems.
Table 2: In Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Gained | Application Example |
|---|---|---|
| ReactIR (FT-IR) | Real-time concentration profiles of key functional groups (e.g., C=O, N-H, C-I). mt.com | Monitoring the esterification and amination steps in derivative synthesis. |
| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media. mt.com | Studying the iodination process in aqueous or biphasic systems. |
| NMR Spectroscopy | Detailed structural information on intermediates and products. | Characterizing transient species in catalytic cycles. |
| UV-Vis Spectroscopy | Information on electronic transitions, useful for monitoring conjugated systems. | Following the formation of colored intermediates or products. |
Theoretical Prediction of Novel Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, guiding experimental work and accelerating the discovery process. For this compound, theoretical studies can provide valuable insights into its structure, electronics, and potential applications.
Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbital energies. nist.govuc.pt This information can help to rationalize its observed reactivity and predict its behavior in different chemical environments. For example, calculating the electrostatic potential map can identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com
Furthermore, computational methods can be employed to predict the properties of its derivatives. By systematically modifying the structure in silico, researchers can screen for derivatives with desirable electronic or steric properties for specific catalytic applications. nih.gov Theoretical calculations can also be used to model reaction mechanisms, helping to elucidate the transition states and intermediates involved in its synthesis and subsequent transformations. This can provide a deeper understanding of the reaction pathways and guide the design of more efficient synthetic strategies. nist.govnih.gov
Table 3: Theoretical Methods and Their Applications
| Theoretical Method | Predicted Properties | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reaction energies. nist.govuc.pt | Understanding stability, predicting spectroscopic signatures, and guiding synthesis. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicting optical properties for potential applications in materials science. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, interactions with biological macromolecules. | Exploring potential bioactivity and behavior in different media. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Analyzing intramolecular hydrogen bonding and the influence of iodine substituents. |
By pursuing these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, potentially leading to the development of novel materials, catalysts, and synthetic methodologies with broad scientific and technological impact.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-3,5-diiodobenzoate, and what factors influence yield and purity?
Methodological Answer: The synthesis of iodinated benzoates typically involves esterification of the parent acid (2-amino-3,5-diiodobenzoic acid) using methanol under acidic catalysis. A standard protocol could include:
- Dissolving 2-amino-3,5-diiodobenzoic acid in methanol with concentrated sulfuric acid (catalyst) .
- Refluxing at 60–70°C for 6–12 hours, followed by solvent removal under reduced pressure.
- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Yield optimization depends on stoichiometry, reaction time, and avoiding hydrolysis of the ester group. Side reactions, such as deiodination under prolonged heating, must be monitored via TLC or HPLC .
Q. How can researchers characterize this compound to confirm structural integrity?
Methodological Answer: Key characterization methods include:
- ¹H NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~7.0–8.5 ppm, split due to iodine's magnetic anisotropy) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 403.840 (C₈H₇I₂NO₂⁺) and isotopic patterns from iodine .
- Elemental Analysis : Verify C, H, N, and I content (±0.3% deviation) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol; insoluble in water due to the ester group .
- Stability : Degrades under prolonged UV exposure (photolytic deiodination) and strong bases (ester hydrolysis). Store at 2–8°C in amber vials .
- Thermal Stability : Melting point >150°C (determined via DSC), with decomposition observed above 200°C .
Advanced Research Questions
Q. How do iodine substituents influence the reactivity of this compound in further functionalization?
Methodological Answer: Iodine's electron-withdrawing effects activate the aromatic ring for electrophilic substitution at the para position relative to NH₂. Example derivatizations:
- Buchwald–Hartwig Amination : Coupling with aryl halides using Pd catalysts to introduce heterocycles .
- Suzuki–Miyaura Cross-Coupling : Iodine serves as a leaving group for introducing boronic acid derivatives .
Monitor competing side reactions (e.g., dehalogenation) using LC-MS and adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Methodological Answer: Challenges include:
- Matrix Interference : Co-eluting compounds in biological samples (e.g., plasma). Use SPE (solid-phase extraction) with C18 cartridges for cleanup .
- Detection Sensitivity : Low UV absorbance due to iodine's heavy atom effect. Employ ICP-MS for iodine-specific quantification (LOD ~0.1 ppb) .
- Chromatographic Separation : Optimize HPLC conditions (e.g., Zorbax Eclipse Plus C18 column, acetonitrile/0.1% formic acid gradient) to resolve isomers .
Q. What computational tools can predict the electronic and steric effects of this compound in drug design?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model iodine's electron-withdrawing effects on HOMO/LUMO orbitals .
- Molecular Docking : AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2, leveraging structural similarity to salicylates) .
- MD Simulations : GROMACS to assess stability of derivatives in lipid bilayers, critical for blood-brain barrier penetration studies .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., restricted rotation of NH₂ group) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : HSQC and HMBC to assign coupling between NH₂ protons and adjacent carbons .
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., iodine vs. methyl orientation) using single-crystal data .
Q. What biological screening strategies are appropriate for this compound-based compounds?
Methodological Answer:
- Enzyme Inhibition Assays : Test against tyrosine kinases or COX-2 using fluorescence polarization (IC₅₀ determination) .
- Antimicrobial Studies : Broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative strains .
- In Vivo Toxicity : Zebrafish embryo model (OECD TG 236) to evaluate developmental toxicity at 10–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
